Cinnamic anhydride

Übersicht

Beschreibung

Cinnamic anhydride is an organic compound derived from cinnamic acid. It is a white crystalline solid with a characteristic odor. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cinnamic anhydride can be synthesized through several methods. One common method involves the reaction of cinnamic acid with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is typically carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous processes and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Esterification with Phenols

Cinnamic anhydride reacts with phenols under acidic or basic conditions to form cinnamic acid esters. This reaction is pivotal in synthesizing phenolic derivatives for fragrance and pharmaceutical applications.

Key Findings:

-

Mechanism : The reaction proceeds via nucleophilic attack by the phenol’s hydroxyl group on the carbonyl carbon of the anhydride, forming a mixed anhydride intermediate that releases cinnamic acid .

-

Conditions :

Table 1: Esterification Yields with Phenolic Substrates

| Phenol Substrate | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Phenol | H₂SO₄ | 150 | 95 |

| Resorcinol | H₂SO₄ | 150 | 90 |

| 3-Methoxyphenol | [BMIM]Cl/NaOH | 80 | 85 |

| 4-Hydroxyphenol | H₂SO₄ | 150 | 75 |

Reactions with Alcohols and Amines

This compound undergoes nucleophilic acyl substitution with alcohols and amines to produce cinnamate esters and amides, respectively.

Experimental Observations:

-

Alcohols : Reaction with methanol in CH₃CN at 25°C yields methyl cinnamate (88%) .

-

Amines : Aniline reacts with this compound in pyridine to form N-cinnamoylaniline (82%) .

Table 2: Reaction Efficiency with Nucleophiles

| Nucleophile | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | CH₃CN | TPPO | 1 | 88 |

| Ethanol | CH₂Cl₂ | None | 2 | 75 |

| Aniline | Pyridine | None | 3 | 82 |

Hydrolysis and Thermal Decomposition

This compound is hydrolyzed to cinnamic acid under aqueous conditions and decomposes thermally into styrene and CO₂.

Hydrolysis:

-

Acidic Hydrolysis : 10% HCl at 100°C converts the anhydride to cinnamic acid (quantitative yield) .

-

Basic Hydrolysis : NaOH (1M) at 80°C yields sodium cinnamate .

Thermal Behavior:

Formation of Dihydrocoumarin Derivatives

This compound reacts with phenols in the presence of H₂SO₄ to form 4-phenyl-3,4-dihydrocoumarin derivatives.

Example Reaction :

-

Substrate : Phenol + this compound → 4-phenyl-3,4-dihydrocoumarin (18% yield).

-

Limitation : Electron-donating groups (e.g., –OCH₃) on the phenol reduce yields due to steric hindrance .

Table 3: Xylan Modification with this compound

| Xylan:Anhydride Ratio | Temperature (°C) | Catalyst | Degree of Substitution (DS) |

|---|---|---|---|

| 2:1 | 80 | NaOH | 0.36 |

| 6:1 | 80 | NaOH | 0.57 |

| 8:1 | 80 | NaOH | 0.37 |

Mechanistic Insights

-

Intermediate Formation : The reaction with boron tribromide generates triacyl borate intermediates, which enhance electrophilicity for subsequent nucleophilic attacks .

-

Solvent Effects : Polar aprotic solvents (e.g., NMP) improve yields by stabilizing intermediates (Table 4) .

Table 4: Solvent Impact on Reaction Efficiency

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| NMP | 180–190 | 80 |

| DMSO | 160–170 | 35 |

| DMF | 140–150 | 27 |

Wissenschaftliche Forschungsanwendungen

Materials Science Applications

1.1 Biobased Functional Materials

Cinnamic anhydride is utilized in the development of biobased plastics aimed at reducing global warming. Research indicates that polymers made from hydroxycinnamic acid exhibit unique properties due to their photoreactivity. These materials can undergo photodeformability upon UV irradiation, which enhances their biodegradability and potential for environmental sustainability .

1.2 Esterification with Xylans

This compound has been employed in the esterification of xylan derivatives. The resulting this compound-acylated xylans have shown potential applications in:

- Wet-end papermaking : Enhancing paper quality.

- Organic-inorganic composite films : Providing new functionalities.

- Hydrogels : Useful in drug delivery and wound repair applications .

Pharmaceutical Applications

2.1 Antioxidant and Anticancer Properties

This compound derivatives have been investigated for their antioxidant and anticancer activities. Studies show that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Specifically, hexylamides and hexylesters of cinnamic acids have demonstrated significant potential against neurodegenerative diseases due to their ability to cross the blood-brain barrier .

2.2 Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of cinnamic acid derivatives has revealed their efficacy as therapeutic agents. These compounds exhibit various biological activities, including anti-inflammatory, antibacterial, and antifungal properties. For instance, certain derivatives have been identified as effective inhibitors of lipoxygenase enzymes, which are implicated in inflammatory processes .

Agricultural Applications

This compound has also been explored for its potential as a natural pesticide. Its derivatives have shown efficacy against pests such as Aedes aegypti larvae, indicating a promising avenue for environmentally friendly pest control solutions .

Applications in Material Science

| Application Area | Description | Benefits |

|---|---|---|

| Papermaking | This compound-acylated xylans used in wet-end processes | Improved paper quality and durability |

| Composite Films | Incorporation in organic-inorganic composites | Enhanced mechanical properties and functionality |

| Hydrogels | Use in drug delivery systems | Biocompatibility and controlled release |

Wirkmechanismus

Cinnamic anhydride exerts its effects through various mechanisms. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active compounds. It can also interact with cellular components, affecting processes such as cell signaling and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cinnamic acid: A precursor to cinnamic anhydride, used in similar applications.

Cinnamyl alcohol: A reduction product of this compound, used in fragrances and flavorings.

Cinnamaldehyde: Another derivative, known for its antimicrobial properties

Uniqueness

This compound is unique due to its reactivity and versatility in chemical synthesis. It serves as a key intermediate in the production of various derivatives and has a wide range of applications in different fields .

Biologische Aktivität

Cinnamic anhydride, a derivative of cinnamic acid, has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is formed from the dehydration of cinnamic acid and exhibits a structure characterized by a phenyl ring, an alkene double bond, and an anhydride functional group. This unique structure allows for various modifications that enhance its biological efficacy.

Antioxidant Activity

This compound and its derivatives have been studied for their antioxidant properties. Antioxidants are crucial in neutralizing reactive oxygen species (ROS), which can cause cellular damage and contribute to various diseases.

- Mechanism : The antioxidant activity is primarily attributed to the ability of cinnamic derivatives to scavenge free radicals and inhibit lipid peroxidation.

- Research Findings : Studies indicate that compounds derived from cinnamic acid exhibit significant antioxidant activity across different assays. For instance, certain derivatives have shown strong free radical scavenging abilities, making them potential candidates for preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively investigated, particularly against various bacterial strains.

- Efficacy : Research has demonstrated that cinnamic acid derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, specific compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The antimicrobial activity correlates with the structure of the compound; for instance, the presence of hydroxyl or methoxy groups can enhance lipophilicity and improve antibacterial efficacy .

Anticancer Activity

This compound has also been evaluated for its potential anticancer properties.

- Cell Lines Tested : Various studies have assessed the cytotoxic effects of cinnamic derivatives on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

- Findings : Certain derivatives exhibited low IC50 values, indicating potent cytotoxicity against these cancer cells. For instance, compounds with specific substituents demonstrated enhanced anticancer activity compared to standard treatments .

Table of Biological Activities

Case Studies

- Antioxidant Properties : A study synthesized several cinnamic acid derivatives and evaluated their antioxidant capacity using multiple assays. The results indicated that compounds with higher lipophilicity showed reduced antioxidant activity due to steric hindrance .

- Antimicrobial Efficacy : In a comparative study, 17 cinnamic acid-related compounds were tested against Bacillus subtilis and E. coli. The results revealed a strong correlation between the structural properties of the compounds and their antimicrobial potency .

- Anticancer Potential : A recent investigation into flavonoid-cinnamic acid amides demonstrated significant neuroprotective effects in models of oxidative stress. The quercetin-cinnamic acid hybrid was particularly effective in vivo, showcasing the potential for developing new therapeutic agents based on cinnamic derivatives .

Eigenschaften

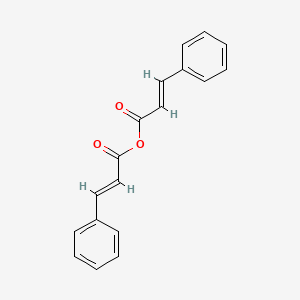

IUPAC Name |

[(E)-3-phenylprop-2-enoyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEDRSGUZBCDMO-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-56-7, 21947-71-7 | |

| Record name | Cinnamic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMI2E65WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.